C14 Sphingomyelin
Overview
Description
C14 Sphingomyelin is a type of sphingolipid, which is a class of lipids containing a backbone of sphingoid bases. Sphingomyelins are found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. They play a crucial role in cell membrane structure and function, contributing to the formation of lipid rafts, which are specialized domains in the cell membrane that facilitate cell signaling and protein sorting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingomyelin involves several key enzymes and occurs primarily in the endoplasmic reticulum and Golgi apparatus. The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. This intermediate is acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide. Finally, sphingomyelin synthase transfers a phosphorylcholine group from phosphatidylcholine to ceramide, forming sphingomyelin .
Industrial Production Methods
Industrial production of sphingomyelin typically involves extraction from natural sources such as egg yolk or milk. The extraction process includes lipid extraction using organic solvents, followed by chromatographic techniques to purify the sphingomyelin. Advanced methods like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) are used for qualitative and quantitative analysis .
Chemical Reactions Analysis
Types of Reactions
C14 Sphingomyelin undergoes various chemical reactions, including:
Oxidation: Sphingomyelin can be oxidized to form ceramide and other metabolites.
Hydrolysis: Enzymatic hydrolysis by sphingomyelinase results in the formation of ceramide and phosphorylcholine.
Substitution: Sphingomyelin can participate in substitution reactions where the phosphorylcholine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Enzymes: Sphingomyelinase for hydrolysis reactions.
Phosphoryl donors: Such as phosphatidylcholine for substitution reactions.
Major Products
The major products formed from these reactions include ceramide, sphingosine, and various phosphorylated derivatives like sphingosine-1-phosphate .
Scientific Research Applications
C14 Sphingomyelin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Plays a role in cell signaling, apoptosis, and cell proliferation.
Medicine: Investigated for its role in diseases such as cancer, neurodegenerative disorders, and metabolic diseases. .
Industry: Utilized in the food industry as a nutritional supplement and in cosmetics for skin health.
Mechanism of Action
C14 Sphingomyelin exerts its effects through several mechanisms:
Cell Membrane Structure: It contributes to the structural integrity of cell membranes and the formation of lipid rafts.
Signal Transduction: Acts as a precursor for bioactive lipids like ceramide and sphingosine-1-phosphate, which are involved in signaling pathways regulating cell growth, differentiation, and apoptosis.
Metabolic Pathways: Involved in the regulation of metabolic pathways related to lipid metabolism and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Ceramide: A precursor and metabolite of sphingomyelin, involved in cell signaling and apoptosis.
Sphingosine-1-phosphate: A bioactive lipid derived from sphingomyelin, involved in cell survival and proliferation.
Glycosphingolipids: Sphingolipids with sugar moieties, involved in cell recognition and signaling
Uniqueness
C14 Sphingomyelin is unique due to its specific fatty acid composition and its role in forming lipid rafts, which are essential for various cellular processes. Its ability to act as a precursor for multiple bioactive lipids also distinguishes it from other sphingolipids .
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(tetradecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H75N2O6P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-36(40)35(34-45-46(42,43)44-33-32-39(3,4)5)38-37(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h28,30,35-36,40H,6-27,29,31-34H2,1-5H3,(H-,38,41,42,43)/b30-28+/t35-,36+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYICBZWZQPCUMO-PSALXKTOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H75N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | SM(d18:1/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
121999-55-1 | |
Record name | SM(d18:1/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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